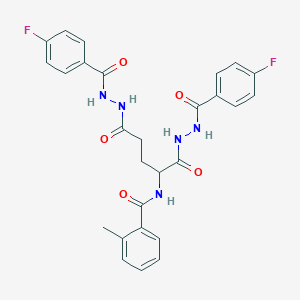

N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide often involves microwave-induced methods or conventional synthesis techniques. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine highlights the role of fluorine atoms in enhancing antimicrobial activity, suggesting that the presence of fluorine in similar compounds could be crucial for their biological activity (Desai, Rajpara, & Joshi, 2013).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using spectroscopic and spectrometric techniques, including IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry. These techniques help establish the structural framework and functional groups present in the molecule, which are critical for understanding its reactivity and interactions (Desai, Rajpara, & Joshi, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include condensation with aromatic aldehydes, Knoevenagel condensation, and reactions with hydrazine to form pyrazole derivatives. These reactions underline the versatility of the compound's functional groups in forming various chemical structures with potential biological activity (Patel & Dhameliya, 2010).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not available, the physical properties of similar compounds, such as solubility, melting point, and stability, are typically characterized as part of the synthesis and structural analysis processes. These properties are essential for determining the compound's suitability for further applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the impact of substituents like the fluorine atom on chemical behavior, are crucial for understanding the compound's potential as a chemical reagent or therapeutic agent. The fluorine atom, for instance, is known to significantly affect the biological activity of fluorobenzamides, suggesting that similar effects might be expected in compounds like this compound (Desai, Rajpara, & Joshi, 2013).

Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Activity

Research on fluorobenzamides, including those related to N-(1,5-bis(2-(4-fluorobenzoyl)hydrazinyl)-1,5-dioxopentan-2-yl)-2-methylbenzamide, has shown promising results in antimicrobial applications. Microwave-induced synthesis techniques have been employed to create 5-arylidene derivatives bearing a fluorine atom, which were then tested for antimicrobial activity against a variety of bacterial and fungal strains. These studies found compounds with significant antimicrobial activity, highlighting the potential of such fluorobenzamides in treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

S-Adenosylmethionine Decarboxylase Inhibition for Anticancer Applications

Fluorobenzamides have also been investigated for their potential as anticancer agents. Studies involving similar compounds have explored their efficacy as inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, which is often upregulated in cancer cells. Compounds exhibiting up to 100 times more potency as SAMDC inhibitors than the reference compound have shown antiproliferative effects against human cancer cells, suggesting a viable route for cancer treatment (Staněk et al., 1993).

Development of Semiaromatic Polyamides for Advanced Materials

Research into fluorobenzamides extends into the field of materials science as well. Semiaromatic polyamides synthesized from difluorobenzamide monomers have demonstrated excellent thermal properties, making them suitable for melting processing and potentially useful in various industrial applications. These materials exhibit good mechanical properties and melt flowability, indicating their potential for use in high-performance polymers (Guangming et al., 2016).

Antineoplastic Agents and Inhibitory Activity

Further studies have synthesized and evaluated N,N'-bis(arylsulfonyl)hydrazines, which share structural similarities with this compound, for their antineoplastic activity. These compounds, capable of generating an alkylating species under physiological conditions, have shown significant antineoplastic activity, suggesting their potential as cancer treatments (Shyam, Cosby, & Sartorelli, 1985).

Future Directions

properties

IUPAC Name |

N-[1,5-bis[2-(4-fluorobenzoyl)hydrazinyl]-1,5-dioxopentan-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N5O5/c1-16-4-2-3-5-21(16)26(38)30-22(27(39)34-33-25(37)18-8-12-20(29)13-9-18)14-15-23(35)31-32-24(36)17-6-10-19(28)11-7-17/h2-13,22H,14-15H2,1H3,(H,30,38)(H,31,35)(H,32,36)(H,33,37)(H,34,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMXXLRKYDFFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC(CCC(=O)NNC(=O)C2=CC=C(C=C2)F)C(=O)NNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)

![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)

![2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2481043.png)

![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)